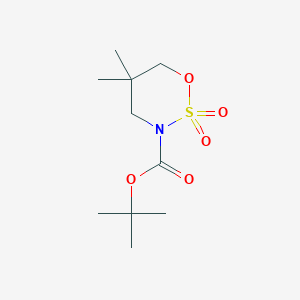

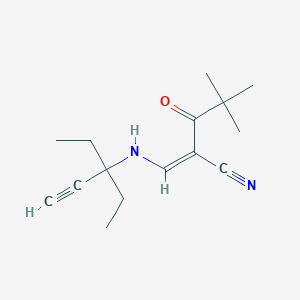

![molecular formula C11H17N3O3 B2499493 tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1823862-82-3](/img/structure/B2499493.png)

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a chemical entity that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The tert-butyl group is a common protecting group in organic synthesis, often used to shield certain functionalities during reactions .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. One such method involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction to obtain 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another approach for synthesizing fluorinated pyrazole-4-carboxylic acids includes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when carried out with NaOH in EtOH .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structures of diastereomerically pure 3-tert-butyl-7-R1-8-R2-3,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3,4-diyl dicarboxylates were established based on IR, 1H, 13C, 2D NOESY NMR, high-resolution mass spectrometry, and X-ray single-crystal analysis . Similarly, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was studied using 1H and 13C NMR spectra .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, nitration and electrophilic halogenation were performed on 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones to yield nitro and dinitro derivatives . Additionally, borohydride reduction and Vilsmeier formylation have been proposed as methods to synthesize 4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their synthesis and molecular structure. For instance, the tert-butyl group is known for its steric bulk, which can influence the reactivity and solubility of the compound . The presence of substituents such as fluorine atoms can also affect the compound's acidity, basicity, and overall stability . The crystal and molecular structure of these compounds, as determined by X-ray crystallography, can provide insights into their solid-state properties and potential for forming hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used in the synthesis of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, demonstrating the utility of tert-butyl amides and tert-butyl isocyanide as reagents in microwave-assisted cyclization reactions (Nikulnikov et al., 2009).

- It has been involved in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the formation of fluorinated pyrazole-4-carboxylic acids (Iminov et al., 2015).

Chemical Reactions and Derivatives

- β-Keto ester treatment with hydrazines gives 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates, demonstrating its potential in producing pyrazole derivatives (Kralj et al., 2011).

- The compound is a key player in the formation of substituted pyrazinecarboxamides, which have shown significant anti-mycobacterial and antifungal effects, indicating its importance in medicinal chemistry applications (Doležal et al., 2006).

Novel Synthesis Techniques

- An increase in dipeptoid diversity has been achieved through the post-condensational manipulation of Ugi reaction products involving tert-butyl isocyanide, indicating its role in enhancing chemical diversity (Krasavin & Nikulnikov, 2012).

- The compound participates in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, contributing to the study of regioselectivity in chemical synthesis (Martins et al., 2012).

Advanced Chemical Applications

- The compound is crucial in the synthesis of novel halo-substituted pyrazolo[5,1-c][1,2,4]triazines, expanding the scope of triazine derivatives for various applications (Ivanov et al., 2017).

- It has been used in the synthesis of pyrazolo[1,5-a]pyrazine derivatives, showing the versatility and utility of this compound in creating a wide range of heterocyclic compounds (Zaremba et al., 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-hydroxy-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)13-4-5-14-8(7-13)9(15)6-12-14/h6,15H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENZCIOPIXEGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

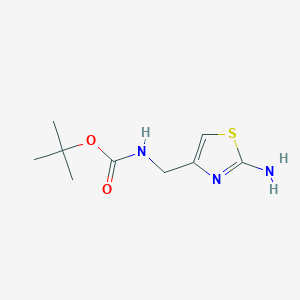

![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)

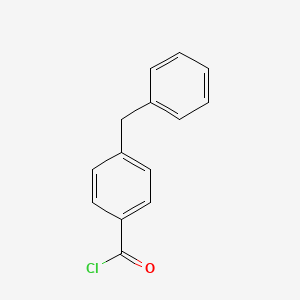

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2499418.png)

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

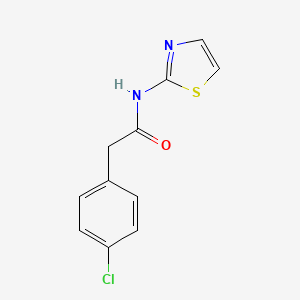

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)